molecular formula C13H17NO3 B12074311 2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone

2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone

Cat. No.: B12074311
M. Wt: 235.28 g/mol
InChI Key: YCOKDYIAOAQIAB-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone is an organic compound characterized by the presence of a hydroxyphenoxy group and a piperidinyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone typically involves the reaction of 3-hydroxyphenol with 1-(piperidin-1-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-phenoxy-1-(piperidin-1-yl)ethanone.

    Reduction: Formation of 2-(3-hydroxyphenoxy)-1-(piperidin-1-yl)ethanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy group may participate in hydrogen bonding and other interactions, while the piperidinyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone: Similar structure but with the hydroxy group in the para position.

    2-(3-Methoxyphenoxy)-1-(piperidin-1-yl)ethanone: Similar structure but with a methoxy group instead of a hydroxy group.

    2-(3-Hydroxyphenoxy)-1-(morpholin-4-yl)ethanone: Similar structure but with a morpholinyl group instead of a piperidinyl group.

Uniqueness

2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone is unique due to the specific positioning of the hydroxy group and the presence of the piperidinyl group. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-(3-hydroxyphenoxy)-1-piperidin-1-ylethanone

InChI

InChI=1S/C13H17NO3/c15-11-5-4-6-12(9-11)17-10-13(16)14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8,10H2

InChI Key

YCOKDYIAOAQIAB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=CC(=C2)O

Origin of Product

United States

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